molecular formula C8H15NO2S2 B12942684 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide

2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B12942684
M. Wt: 221.3 g/mol
InChI Key: KNFQADHRCSHCLZ-UHFFFAOYSA-N
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Description

2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound characterized by a five-membered ring structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with thietan-3-ylamine under controlled conditions. The reaction is catalyzed by specific reagents to ensure the formation of the desired product. Industrial production methods often utilize vapor-phase reactions catalyzed by alumina and other heterogeneous acid catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include peracids for oxidation and hydrogen sulfide for reduction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfolane, a polar, odorless solvent .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit stimulatory action on adrenergic and inhibitory action on GABA-ergic neurotransmission . This compound also affects the serotoninergic system, making it a potential candidate for treating depression .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide include tetrahydrothiophene, thiophene, and sulfolane . These compounds share similar structural features but differ in their chemical properties and applications.

Uniqueness: What sets this compound apart is its unique combination of a thietan-3-ylamino group with a tetrahydrothiophene 1,1-dioxide ring. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C8H15NO2S2

Molecular Weight

221.3 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H15NO2S2/c10-13(11)3-1-2-8(13)4-9-7-5-12-6-7/h7-9H,1-6H2

InChI Key

KNFQADHRCSHCLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CNC2CSC2

Origin of Product

United States

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